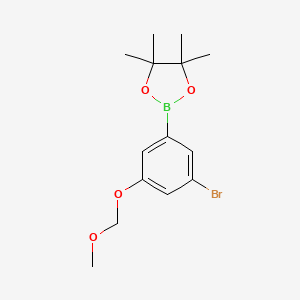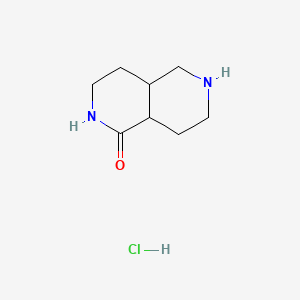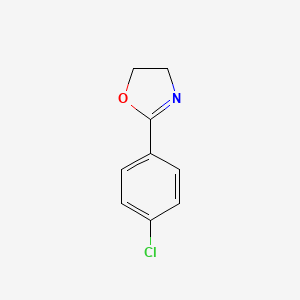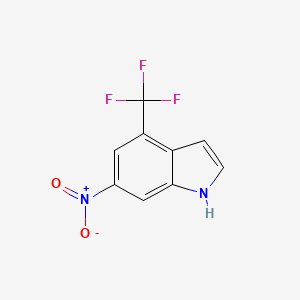
(R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chloro and hydroxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione structure. The chirality of the compound is due to the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with ®-3-chloro-1,2-propanediol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ®-2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione.
Reduction: Formation of ®-2-(3-hydroxy-2-hydroxypropyl)isoindoline-1,3-dione.
Substitution: Formation of ®-2-(3-substituted-2-hydroxypropyl)isoindoline-1,3-dione.
Aplicaciones Científicas De Investigación
®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mecanismo De Acción
The mechanism of action of ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
- 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (racemic mixture)
- 2-(3-bromo-2-hydroxypropyl)isoindoline-1,3-dione
Uniqueness
®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The ®-enantiomer may exhibit different pharmacological activities compared to the (S)-enantiomer or the racemic mixture. Additionally, the presence of the chloro group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
148857-44-7 |
|---|---|
Fórmula molecular |
C11H10ClNO3 |
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
2-[(2R)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m0/s1 |
Clave InChI |
KBRVYEPWGIQEOF-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CCl)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)








